Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate
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Overview
Description
Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate is an organic compound with the molecular formula C12H11FN2O3 and a molecular weight of 250.229 g/mol. This compound is characterized by the presence of a cyanomethyl group, a fluorobenzoyl group, and an aminoacetate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Condensation: The active hydrogen on C-2 of the cyanoacetamide moiety can take part in condensation reactions to form various heterocyclic compounds.
Scientific Research Applications
Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in organic chemistry.
Biology: The compound’s derivatives have shown potential biological activities, making it a subject of interest in biochemical research.
Medicine: Its derivatives are explored for their potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes due to its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate can be compared with other cyanoacetamide derivatives, such as:
N-aryl cyanoacetamides: These compounds have similar structural features and reactivity but differ in their specific substituents and biological activities.
N-heteryl cyanoacetamides: These derivatives also share structural similarities but have different heterocyclic moieties, leading to varied chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[cyanomethyl-(2-fluorobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-18-11(16)8-15(7-6-14)12(17)9-4-2-3-5-10(9)13/h2-5H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPVOEZWRRLBFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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